[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol
CAS No.:
Cat. No.: VC13432559
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | [1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C11H17N3O/c1-9-11(13-5-4-12-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3 |
| Standard InChI Key | NHJFIHAFUKWHMY-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN=C1N2CCCC(C2)CO |
| Canonical SMILES | CC1=NC=CN=C1N2CCCC(C2)CO |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 3-methylpyrazin-2-yl group and at the 3-position with a hydroxymethyl group. The pyrazine ring introduces aromaticity and hydrogen-bonding capacity, while the piperidine and hydroxymethyl groups contribute to its solubility and stereochemical versatility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O | |
| Molecular Weight | 207.27 g/mol | |
| IUPAC Name | [1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol | |
| SMILES | CC1=NC=CN=C1N2CCCC(C2)CO | |
| InChI Key | NHJFIHAFUKWHMY-UHFFFAOYSA-N |
Physicochemical Characteristics
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Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to the hydroxymethyl group.
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Stability: Susceptible to oxidation at the hydroxymethyl group under acidic conditions .
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Stereochemistry: The piperidine ring introduces chiral centers, though specific enantiomeric data remain unreported.
Synthesis and Preparation
Synthetic Routes
Synthesis typically involves multi-step organic reactions, leveraging cyclization and coupling strategies:
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Piperidine Ring Formation: Cyclization of δ-amino alcohols or reductive amination of ketones .
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Pyrazine Substitution: Nucleophilic aromatic substitution (SNAr) at the pyrazine C2 position using 3-methylpyrazine derivatives .
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Hydroxymethyl Introduction: Oxidation of a methyl group or reduction of a carbonyl intermediate .
Representative Protocol (Adapted from ):
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Step 1: React 3-methylpyrazine-2-carbonyl chloride with piperidin-3-ylmethanol in dichloromethane.
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Step 2: Purify via column chromatography (ethyl acetate/hexane, 1:1).
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Step 3: Characterize using NMR and LC-MS.
Industrial Scalability
Challenges include controlling stereochemistry and minimizing byproducts during SNAr reactions. Advances in continuous-flow chemistry and enzymatic catalysis may improve yields (>75% reported in lab-scale studies) .
| Target | Potential Activity | Basis (Structural Analogs) |
|---|---|---|
| Pim-1 Kinase | IC₅₀ ≈ 0.5–2 µM | |
| Dopamine D₂ Receptor | Partial agonist (Ki ≈ 50 nM) | |
| Bacterial Dihydrofolate Reductase | MIC ≈ 10–20 µg/mL |
Neuropharmacological Profile
The piperidine moiety suggests potential CNS penetration, with analogs showing affinity for serotonin (5-HT₆) and dopamine receptors .
Comparative Analysis with Related Derivatives
Structural Analogues
Comparative studies highlight the impact of substituents on bioactivity:
Table 3: Activity Comparison of Pyrazine-Piperidine Derivatives
Structure-Activity Relationships (SAR)
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